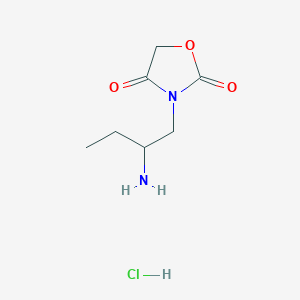

3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride

説明

特性

IUPAC Name |

3-(2-aminobutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTQTJWPAPWNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C(=O)COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction of Carbamates with 2-Hydroxycarboxylic Acid Esters

- Method: A carbamate containing the 2-aminobutyl side chain is reacted with a 2-hydroxycarboxylic acid ester under heating (80–250°C). The reaction proceeds via intramolecular cyclization to form the oxazolidine-2,4-dione ring.

- Catalysts: Optional catalysts include potassium tert-butylate or sodium methylate to improve yield and purity.

- Yield: Good yields and high purity products are reported.

- Example Conditions: Heating at 120–170°C, sometimes under inert atmosphere or solvent-free conditions.

Alkoxide-Catalyzed Cyclization in Methanol

- Method: Potassium tert-butylate or sodium methylate is used as a base catalyst in methanol solvent to promote cyclization of hydroxyacetamide derivatives with diethyl carbonate.

- Reaction Conditions: Reflux or heating at 75°C for 18–20 hours under nitrogen.

- Workup: Acidification with HCl, extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure.

- Yield: Moderate to high yields (55–96%) of oxazolidine-2,4-dione derivatives are obtained.

- Example Experimental Data:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Potassium tert-butylate | Methanol | 75 | 18 | 55 | Inert atmosphere, extraction with EtOAc |

| Potassium tert-butylate | Methanol | Reflux | 20 | 55–60 | Acidification with HCl, organic extraction |

| Sodium methylate | Methanol | Reflux | 1.5 | Not stated | Purification on silica gel after acidification |

These conditions are adaptable for amino-substituted oxazolidine-2,4-diones by using appropriate hydroxyamide precursors.

Use of Triphosgene for Cyclization and Salt Formation

- Method: Aminoalkyl intermediates are treated with triphosgene in the presence of bases such as triethylamine to form oxazolidine-2,4-dione rings.

- Reaction Conditions: Room temperature stirring for 3–24 hours in solvents like dichloromethane or tetrahydrofuran.

- Salt Formation: Subsequent treatment with hydrochloric acid yields the hydrochloride salt of the oxazolidine-2,4-dione derivative.

- Example: Deprotection and cyclization steps involving triphosgene and acidification to pH ~1 with 3N HCl to obtain hydrochloride salts.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Carbamate + 2-Hydroxyester | Carbamate with aminoalkyl group | Optional (alkoxide, amine) | None or solvent-free | 80–250 | Variable | High | High purity, solvent-free preferred |

| Alkoxide-catalyzed cyclization | Hydroxyacetamide + diethyl carbonate | Potassium tert-butylate / Sodium methylate | Methanol | 75–Reflux | 1.5–20 | 55–96 | Acidification and extraction required |

| Triphosgene-mediated cyclization | Aminoalkyl intermediate | Triethylamine | DCM, THF | RT | 3–24 | Not stated | Followed by acidification to form HCl salt |

Research Findings and Practical Considerations

- The choice of catalyst/base and solvent affects yield and purity significantly. Potassium tert-butylate in methanol under reflux conditions provides a good balance of yield and operational simplicity.

- Acidification post-reaction is essential for isolating the hydrochloride salt form of the compound.

- The use of triphosgene allows for mild conditions and selective cyclization, suitable for sensitive aminoalkyl substrates.

- Elevated temperatures and solvent-free conditions promote efficient cyclization but require careful control to avoid decomposition.

- Purification typically involves extraction, drying, and sometimes chromatographic techniques to achieve high purity.

化学反応の分析

Types of Reactions

3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The aminobutyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and substituted aminobutyl oxazolidine compounds .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. The structural features of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride suggest that it may function similarly to other oxazolidinones, which are known for their efficacy against Gram-positive bacteria. Studies have shown that these compounds inhibit bacterial protein synthesis, making them valuable in developing new antibiotics to combat resistant strains .

Potential in Cancer Therapy

There is emerging interest in the application of oxazolidinone derivatives in cancer treatment. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival, highlighting the potential of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride in oncological research .

Fungicidal Properties

Preliminary studies suggest that oxazolidinone derivatives may possess fungicidal activity. This application is particularly relevant in the development of agricultural chemicals aimed at protecting crops from fungal diseases. The compound's ability to disrupt fungal protein synthesis could be harnessed to create effective fungicides .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazolidinone compounds demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications made to the oxazolidinone backbone were crucial in enhancing their antimicrobial activity .

Case Study 2: Polymer Development

Research focused on synthesizing poly(oxazolidinone) from 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride showed promising results. The resulting polymers displayed excellent mechanical properties and thermal stability, making them suitable for use in high-performance materials .

作用機序

The mechanism of action of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The oxazolidine ring structure allows it to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This unique mechanism makes it effective against multidrug-resistant bacteria .

類似化合物との比較

Comparison with Similar Oxazolidine-2,4-dione Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and analytical data for 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride and related compounds:

Key Observations:

Substituent Diversity: The target compound has a simple 2-aminobutyl group, while others feature bulkier aromatic substituents (e.g., naphthyl, chlorophenyl) or heterocyclic moieties (e.g., piperazine, piperidine) .

Molecular Weight and Polarity: The target compound has the lowest molecular weight (208.64 g/mol), making it less sterically hindered compared to derivatives like Compound 9 (506.93 g/mol) . Shorter retention times (e.g., 3.04 min for Compound 15) correlate with higher polarity, likely due to hydrophilic groups like cyanophenyl .

Salt Forms: Both the target compound and Compound 15 are hydrochlorides, which may improve solubility in aqueous media compared to non-salt forms (e.g., S17.7) .

Pharmacological Potential

- Anti-inflammatory Activity: Oxazolidine-2,4-dione derivatives in exhibit comparable or superior anti-inflammatory activity to standard drugs, attributed to electron-withdrawing substituents (e.g., chloro, cyano) enhancing target binding .

- Target Compound: The 2-aminobutyl group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration, but specific activity data are lacking in the evidence.

生物活性

3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazolidine class, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is C7H12N2O3·HCl, with a molecular weight of approximately 196.64 g/mol. The oxazolidine-2,4-dione structure is notable for its ability to interact with various biological targets.

The biological activity of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is primarily associated with its role as an inhibitor in various biochemical pathways. It has been shown to influence:

- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism involves induction of apoptosis through both intrinsic and extrinsic pathways.

- Neurotransmitter Modulation : Similar to other compounds in its class, it may affect neurotransmitter systems by inhibiting reuptake mechanisms, thereby increasing neurotransmitter availability in synaptic clefts.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A549 | 15.5 | Induction of apoptosis |

| Antiproliferative | HepG2 | 12.3 | Cell cycle arrest and apoptosis |

| Antiproliferative | MCF-7 | 10.1 | Activation of caspase pathways |

| Neurotransmitter Inhibition | Neuronal Cells | 22.0 | Inhibition of serotonin reuptake |

Case Studies

- Anticancer Activity : A study demonstrated that treatment with 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride resulted in a marked decrease in cell viability in various cancer cell lines. The compound was found to induce apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Neuroprotective Effects : Research indicated that this compound could provide neuroprotective effects by modulating glutamatergic signaling pathways. It showed potential in reducing excitotoxicity in neuronal cells through inhibition of NMDA receptor-mediated pathways.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stability of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride in academic research?

Answer:

- HPLC with UV/Vis detection is widely used for purity assessment. A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30, v/v) and 0.1% trifluoroacetic acid (TFA) is effective for separating degradation products. Retention times should be validated against reference standards .

- Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) combined with LC-MS can identify hydrolytic or oxidative degradation pathways. Monitor for oxazolidine ring opening or amine group oxidation .

Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?

Answer:

- Perform controlled solubility experiments using standardized protocols (e.g., shake-flask method at 25°C).

- Use HPLC quantification to avoid interference from impurities. For example, solubility in water is typically <1 mg/mL due to the hydrochloride salt’s ionic nature, while DMSO may achieve >50 mg/mL. Document pH and temperature rigorously .

Q. What synthetic routes are validated for producing 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride in academic labs?

Answer:

- Stepwise synthesis : Start with 2-aminobutanol reacting with diethyl oxalate under acidic conditions to form the oxazolidine ring, followed by HCl salt precipitation (yield ~65-70%) .

- Quality control : Use FT-IR to confirm carbonyl stretches (~1775 cm⁻¹ for oxazolidine-dione) and ¹H NMR to verify amine proton integration (δ 1.5–2.0 ppm for butyl chain) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

Answer:

- Apply a 2³ factorial design to test variables: temperature (20–60°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. acetonitrile). Response surfaces can identify interactions affecting yield and enantiomeric excess (e.g., chiral HPLC analysis with a Chiralpak AD-H column) .

- Case study : A 2017 study achieved 92% enantiomeric purity by optimizing catalyst (BINOL-phosphoric acid) and solvent (acetonitrile) interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Answer:

- Assay validation : Replicate experiments using standardized protocols (e.g., IC50 determination with ATPase assays vs. fluorescence-based methods).

- Metabolite profiling : Use LC-MS/MS to rule out interference from degradation products. For example, the free amine form (post-hydrolysis) may exhibit unintended activity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to γ-aminobutyric acid (GABA) receptors. Focus on hydrogen bonding between the oxazolidine-dione carbonyl and Arg112 residue .

- Validation : Compare predictions with experimental SPR (surface plasmon resonance) binding affinities (KD values) .

Q. What in vitro-to-in vivo extrapolation (IVIVE) challenges exist for pharmacokinetic studies of this compound?

Answer:

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. The compound’s logP (~1.8) suggests moderate permeability but may require prodrug strategies for oral bioavailability .

- Metabolic stability : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated oxidation hotspots (e.g., butyl chain hydroxylation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Answer:

- Mechanistic profiling : Compare IC50 values in HeLa vs. HEK293 cells using RNA-seq to identify cell-specific pathways (e.g., oxidative stress response genes).

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。